5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine

Lipophilicity Drug Design ADMET

The target compound, 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine (CAS 66442-40-8), is a heterocyclic small molecule (C15H17N3OS, MW 287.4 g/mol) with a fused thiadiazolo[3,2-a]pyrimidine core. It features a phenoxymethyl substituent at the 2-position and geminal dimethyl groups at the 7-position.

Molecular Formula C15H17N3OS
Molecular Weight 287.4 g/mol
CAS No. 66442-40-8
Cat. No. B12793432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine
CAS66442-40-8
Molecular FormulaC15H17N3OS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC(N=C2N1N=C(S2)COC3=CC=CC=C3)(C)C
InChIInChI=1S/C15H17N3OS/c1-11-9-15(2,3)16-14-18(11)17-13(20-14)10-19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
InChIKeyJRRCPSRVAQQHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine (CAS 66442-40-8)


The target compound, 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine (CAS 66442-40-8), is a heterocyclic small molecule (C15H17N3OS, MW 287.4 g/mol) with a fused thiadiazolo[3,2-a]pyrimidine core [1]. It features a phenoxymethyl substituent at the 2-position and geminal dimethyl groups at the 7-position. This scaffold is recognized for diverse biological activities, including antitumor, anti-inflammatory, and herbicidal effects, making regiospecific and substituent-specific sourcing critical [2].

Why 2-Substituted Thiadiazolo[3,2-a]pyrimidines Cannot Be Interchanged During Sourcing


Generic substitution within the thiadiazolo[3,2-a]pyrimidine class is unreliable due to the profound impact of seemingly minor substituent variations on biological target engagement. For example, in a closely related series of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives, only a minority of synthesized analogs demonstrated potent xanthine oxidase inhibition, highlighting steep structure-activity relationships (SAR) even among compounds sharing the phenoxymethyl group [1]. Furthermore, the 2-alkyl-5,7,7-trimethyl analogs exhibit herbicidal activity dependent on alkyl chain length, indicating that the electronic and steric environment created by the 5,7,7-trimethyl and 2-substituent is critical [2]. Therefore, substituting this specific compound with a different 2-substituted or ring-oxidized analog risks invalidating potency, selectivity, and the intended research application.

Quantitative Differentiation Evidence for 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine


Enhanced Lipophilicity vs. Unsubstituted Core Scaffold

The target compound exhibits a computed LogP (XLogP3-AA) of 3.2, which is a significant increase compared to the unsubstituted 5,7,7-trimethyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidine core (LogP ~1.5) [1]. The addition of the 2-phenoxymethyl group drives this 1.7 log unit increase, which is expected to enhance membrane permeability and alter tissue distribution profiles.

Lipophilicity Drug Design ADMET

Differentiated Herbicidal Selectivity Profile vs. 2-Alkyl Analogs

In a QSAR study, 2-alkyl-5,7,7-trimethyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidines displayed herbicidal activity against monocotyledonous and dicotyledonous weeds in sugar beet cultures, with activity and selectivity strictly governed by the hydrophobic chain length of the 2-substituent [1]. The 2-phenoxymethyl group in the target compound presents a distinct electronic and steric profile compared to the straight-chain alkyls, creating a unique selectivity window derived from the original QSAR equations.

Herbicide Discovery Quantitative Structure-Activity Relationship (QSAR) Weed Selectivity

Scaffold Integrity and Oxidative Stability vs. 5-Oxo Analogs

A critical structural differentiator is the fully reduced pyrimidine ring in the target compound compared to the 5-oxo derivatives like 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. The oxo-derivatives are potent xanthine oxidase inhibitors (IC50 values more potent than allopurinol) [1]. The target compound's lack of the 5-oxo group eliminates the key hydrogen-bond acceptor, fundamentally altering its pharmacophore. This redox state difference dictates distinct reactivity and biological target profiles.

Metabolic Stability Scaffold Hopping Xanthine Oxidase Inhibitors

Validated Application Scenarios for 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine Procurement


Agrochemical Lead Diversification for Selective Herbicides

Based on the established QSAR models for 2-alkyl-5,7,7-trimethyl-7H-thiadiazolo[3,2-a]pyrimidines showing that hydrophobicity dictates herbicidal selectivity between monocot and dicot weeds in sugar beet [1], this compound's distinct 2-phenoxymethyl group offers a chemically differentiated vehicle to explore selectivity windows beyond the alkyl series, making it a strategic building block for new herbicide lead series.

Pharmacophore Validation in Thiadiazolopyrimidine Drug Discovery

The target compound serves as a negative control or a scaffold-hopping tool in xanthine oxidase inhibitor programs. Unlike the active 5-oxo series which inhibits xanthine oxidase more potently than allopurinol [1], this 5-methylene analog defines the structural boundary for activity and can be used to confirm target engagement specificity in biochemical assays.

Lipophilicity-Driven Permeability Probe in CNS Drug Design

With a computed LogP of 3.2, which is >1.7 log units higher than the unsubstituted core [1], this compound is an ideal reference standard for calibrating in silico permeability models or for use as a high-lipophilicity control in parallel artificial membrane permeability assays (PAMPA) within CNS-focused medicinal chemistry projects.

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